NICE-01

Chemical Biology Protein Translocation Kinetic Analysis

Studying subcellular protein function often lacks tools for spatial control without degradation. NICE-01 solves this by using BRD4 as a nuclear carrier to import FKBPF36V-tagged cytosolic proteins, enabling reversible relocation. • Induces nuclear import of FKBPF36V fusions (kimport = 0.0266 min⁻¹) without altering protein stability. • Functional in synthetic gene circuits: temporally controls IRF1-driven transcription. • Serves as an essential orthogonal control for dTAG degradation experiments, isolating relocation vs. loss-of-function phenotypes.

Molecular Formula C63H76ClN7O13S
Molecular Weight 1206.8 g/mol
Cat. No. B10862022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNICE-01
Molecular FormulaC63H76ClN7O13S
Molecular Weight1206.8 g/mol
Structural Identifiers
SMILESCCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)NCCOCCOCCNC(=O)CC5C6=NN=C(N6C7=C(C(=C(S7)C)C)C(=N5)C8=CC=C(C=C8)Cl)C
InChIInChI=1S/C63H76ClN7O13S/c1-10-47(44-34-53(78-7)59(80-9)54(35-44)79-8)61(74)70-27-12-11-16-49(70)63(75)84-50(23-17-41-18-24-51(76-5)52(32-41)77-6)43-14-13-15-46(33-43)83-37-56(73)66-26-29-82-31-30-81-28-25-65-55(72)36-48-60-69-68-40(4)71(60)62-57(38(2)39(3)85-62)58(67-48)42-19-21-45(64)22-20-42/h13-15,18-22,24,32-35,47-50H,10-12,16-17,23,25-31,36-37H2,1-9H3,(H,65,72)(H,66,73)/t47-,48-,49-,50+/m0/s1
InChIKeyUSCBOLCYUGPYAF-YUZLDYPQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NICE-01: Bifunctional Nuclear Import Inducer


NICE-01 (AP1867-PEG2-JQ1; CAS 2982819-94-1) is a heterobifunctional compound consisting of the BRD4 bromodomain ligand (+)-JQ1 and the high-affinity FKBPF36V ligand AP1867, connected by a PEG2-diamine linker [1]. It is designed to co-localize cytosolic FKBPF36V-tagged proteins with nuclear BRD4, thereby enabling chemically induced nuclear import and nuclear trapping of the cargo . The compound is a key tool for investigating the spatial regulation of protein function and for rewiring cellular circuitry .

FKBPF36V-dependent nuclear import tool
Bifunctional design for stable ternary complex formation
Non-degradative spatial control for gain-of-function studies

Why NICE-01 Substitution Fails


NICE-01's mechanism relies on the precise, covalent-like linkage between its BRD4-binding and FKBPF36V-binding moieties to form a stable ternary complex that facilitates nuclear import. Substitution with a simple mixture of the two monofunctional ligands, JQ1 and AP1867, fails to induce efficient nuclear translocation due to the lack of a physical tether to overcome entropic barriers [1]. Furthermore, while other bifunctional compounds like dTAG-13 utilize the same FKBPF36V tag, they are designed for targeted protein degradation, not spatial relocalization, making NICE-01 the unique tool for achieving controlled, reversible nuclear import without altering protein stability [2].

NICE-01
JQ1 + AP1867 mixture
Mixture lacks covalent tether; reported failure to induce nuclear import
NICE-01
dTAG-13
dTAG-13 degrades target protein, confounding spatial gain-of-function readouts

NICE-01 Quantitative Evidence Guide


Nuclear Import Kinetics vs Passive Diffusion

NICE-01 drives the nuclear import of a cytosolic FKBPF36V-mEGFP cargo (39.4 kDa) with a first-order rate constant (kimport) of 0.0266 min⁻¹, resulting in a half-time (t₁/₂) of 26 minutes. This rate is approximately twice as fast as the passive diffusion of a similarly sized protein, maltose-binding protein (MBP, 42.5 kDa), which has a kimport of 0.0132 min⁻¹ (t₁/₂ = 53 minutes) in HeLa cells [1]. This demonstrates that NICE-01 actively accelerates nuclear accumulation beyond what is possible by passive diffusion alone.

Import Kinetics vs Passive Diffusion
Data to verify
2.0-fold faster import (kimport 0.0266 vs 0.0132 min⁻¹)
Supports active ligand-driven import over passive diffusion
Live-cell imaging, 200 nM, 293T cells
Chemical Biology Protein Translocation Kinetic Analysis

High-Affinity FKBPF36V Binding

The AP1867 moiety of NICE-01 binds to the FKBPF36V mutant with an equilibrium dissociation constant (Kd) of 94 pM, representing a >700,000-fold increase in affinity compared to its binding to wild-type FKBP (Kd = 67 nM) [1]. This level of affinity is comparable to that of the standalone AP1867 ligand for the same mutant, but contrasts with the affinity of other FKBPF36V-binding tools. For instance, the chemical inducer of dimerization (CID) Rimiducid binds FKBPF36V with an IC50 of 0.005 µM (5 nM) , which is approximately 50-fold weaker than the NICE-01 moiety's affinity for the same target.

FKBPF36V Binding Affinity
Data to verify
Kd 94 pM; ~53-fold higher than Rimiducid
Supports low-concentration target engagement studies
In vitro binding assays
Target Engagement Ligand Affinity Chemical Inducer of Dimerization

Essential Bifunctional Architecture

The bifunctional nature of NICE-01 is critical for its function. Co-treatment of cells expressing FKBPF36V-mEGFP with a mixture of the monofunctional ligands JQ1 and AP1867, at concentrations up to 5 µM, fails to induce nuclear translocation, whereas NICE-01 at 250 nM induces robust import within 15 minutes [1]. Furthermore, NICE-01 exhibits a classic 'hook effect' at high concentrations (10 µM), where import is abrogated due to the formation of non-productive binary complexes [2], a phenomenon not observed with the monofunctional components alone. This confirms that the covalent linkage is required to overcome the entropic penalty of forming a productive ternary complex.

Bifunctional Architecture Requirement
Head-to-head
NICE-01 induces import; ligand mixture fails
Supports necessity of covalent linkage for import
Fluorescence microscopy in 293T cells
Mechanism of Action Ternary Complex Hook Effect

Relocalization vs Degradation by dTAG-13

Both NICE-01 and the degrader dTAG-13 utilize the same FKBPF36V tag, but they drive fundamentally different biological outcomes. NICE-01 induces the relocalization of the tagged protein to the nucleus without altering its total cellular abundance [1]. In contrast, dTAG-13 is a PROTAC that recruits the CRBN E3 ligase to the tagged protein, leading to its rapid and often complete proteasomal degradation . For research applications where the goal is to study the gain-of-function of a protein in the nucleus or to rewire transcriptional circuits, NICE-01 is the sole suitable tool, as degradation-based systems like dTAG-13 would ablate the protein of interest and confound the results.

Outcome vs dTAG-13
Class-level
Relocalization without degradation
Enables spatial control without altering protein stability
FKBPF36V-tagged protein assays
Functional Selectivity Protein Stability dTAG System

NICE-01 Application Scenarios


Forced Nuclear Localization of Oncoproteins

NICE-01 can be used to directly test the functional consequences of relocalizing cytosolic oncoproteins to the nucleus. For example, researchers can fuse FKBPF36V to a cytosolic oncogenic mutant like PIK3CAE545K and, upon NICE-01 treatment, observe its effect on nuclear signaling pathways. The preprint demonstrates that NICE-01 can import a 149 kDa FKBPF36V-mEGFP-PIK3CAE545K fusion into the nucleus, providing a model for studying the nuclear-specific roles of such mutants [1].

Chemically Controlled Transcriptional Switches

NICE-01 provides a modular platform for building synthetic gene circuits. By fusing FKBPF36V to a cytosolic transcription factor (e.g., IRF1-NES), its nuclear import and subsequent activation of target genes can be controlled with high temporal precision. This system was validated by RNA-seq, showing that NICE-01 treatment induces the expression of IRF1 target genes, offering a powerful tool for studying transcriptional dynamics and for therapeutic cell engineering [2].

Nuclear Transport and Phase Separation Biophysics

The well-defined kinetics of NICE-01-induced import (kimport = 0.0266 min⁻¹) make it an ideal tool for quantitatively studying nucleocytoplasmic transport. The system can be used to calculate passive diffusion rates across the nuclear pore for various cargo sizes and to probe the role of biomolecular condensates in nuclear trafficking, as NICE-01 was shown to incorporate cargoes into BRD4-containing condensates [3].

Non-Degradative Control for dTAG Validation

In experiments utilizing the dTAG system for targeted protein degradation, NICE-01 serves as an essential orthogonal control. Since both systems rely on the same FKBPF36V tag, treating a parallel set of cells with NICE-01 allows researchers to distinguish between phenotypes caused by protein loss (dTAG-13) and those caused by protein relocalization, thereby confirming the specificity of the degradation phenotype [4].

Application
Selection Property
Validation Focus
Oncoprotein nuclear relocalization studies
FKBPF36V-dependent conditional import
Nuclear pathway response endpoints
Synthetic transcription factor control
Temporal control of TF import
Target gene expression profiling
Nucleocytoplasmic transport kinetics
Quantifiable import rate
Passive diffusion rate measurement
Orthogonal control for degradation systems
Non-degradative spatial regulation
Phenotype attribution to relocalization vs. degradation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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